molecular formula C7H7N3O2S2 B2938325 (2,1,3-benzothiadiazol-4-yl)methanesulfonamide CAS No. 2137722-66-6

(2,1,3-benzothiadiazol-4-yl)methanesulfonamide

Cat. No.: B2938325
CAS No.: 2137722-66-6
M. Wt: 229.27
InChI Key: KWUILDPWGINWAO-UHFFFAOYSA-N
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Description

(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C7H7N3O2S2 It is known for its unique structure, which includes a benzothiadiazole ring fused with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-benzothiadiazol-4-yl)methanesulfonamide typically involves the reaction of benzothiadiazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzothiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiadiazole derivatives.

Scientific Research Applications

(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole: A parent compound with similar structural features but lacking the methanesulfonamide group.

    Methanesulfonamide: A simpler compound with the sulfonamide group but without the benzothiadiazole ring.

Uniqueness

(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide is unique due to the combination of the benzothiadiazole ring and the methanesulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-14(11,12)4-5-2-1-3-6-7(5)10-13-9-6/h1-3H,4H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUILDPWGINWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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